2-Methylthio-3,5-methylpyrazine
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Overview
Description
2-Methylthio-3,5-methylpyrazine is a pyrazine compound with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol . It is primarily formed in food products through the Maillard reaction between sugars and proteins during cooking or roasting . This compound occurs naturally in tobacco and is known for its distinct aroma, often described as cocoa, coffee, hazelnut, or roasted .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 140.21
Cellular Effects
It is known that pyrazines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazines can interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylthio-3,5-methylpyrazine can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylpyrazine with methylthiol in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity . The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-3,5-methylpyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-3,5-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in cellular signaling and metabolic pathways.
Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.
Mechanism of Action
The mechanism of action of 2-Methylthio-3,5-methylpyrazine involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways . These interactions are mediated by its chemical structure, which allows it to form specific bonds with target molecules .
Comparison with Similar Compounds
2-Methylthio-3,5-methylpyrazine is unique compared to other pyrazine derivatives due to its distinct methylthio group. Similar compounds include:
2-Methyl-3-methylpyrazine: Lacks the methylthio group, resulting in different chemical properties.
2-Methyl-5-methylthio-pyrazine: Similar structure but with the methylthio group in a different position.
2-Methyl-6-methylthio-pyrazine: Another isomer with the methylthio group at the 6-position.
These compounds share some chemical properties but differ in their reactivity and applications due to the position and presence of the methylthio group .
Properties
IUPAC Name |
3,5-dimethyl-2-methylsulfanylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-8-7(10-3)6(2)9-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLCKAWPCLTOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-65-2 |
Source
|
Record name | Pyrazine, methyl(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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